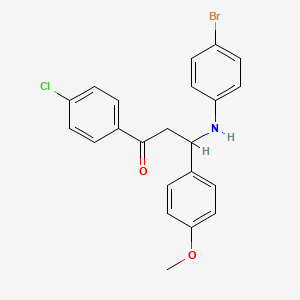
3-(4-Bromoanilino)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromoanilino)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of three distinct aromatic rings, each substituted with different functional groups: bromo, chloro, and methoxy. These substituents can significantly influence the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromoanilino)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Intermediate Ketone: The initial step might involve the Friedel-Crafts acylation of 4-chlorobenzene with a suitable acyl chloride to form the intermediate ketone.
Substitution Reactions: The intermediate ketone can then undergo nucleophilic substitution reactions with 4-bromoaniline and 4-methoxybenzene under controlled conditions to introduce the bromoanilino and methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(4-Bromoanilino)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Bromoanilino)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The presence of multiple aromatic rings and functional groups could allow it to bind to specific molecular targets, altering their activity.
類似化合物との比較
Similar Compounds
- 3-(4-Bromoanilino)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one
- 3-(4-Bromoanilino)-1-(4-chlorophenyl)-3-(4-hydroxyphenyl)propan-1-one
Uniqueness
The unique combination of bromo, chloro, and methoxy substituents in 3-(4-Bromoanilino)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one can result in distinct chemical properties and reactivity compared to similar compounds. These differences can be exploited in various applications, making it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
3-(4-bromoanilino)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrClNO2/c1-27-20-12-4-15(5-13-20)21(25-19-10-6-17(23)7-11-19)14-22(26)16-2-8-18(24)9-3-16/h2-13,21,25H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVXVKMIFYWALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
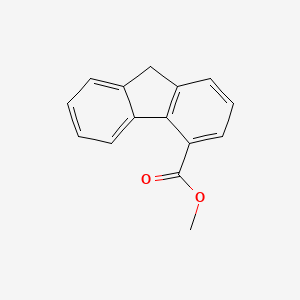
![(5Z)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B4881645.png)
![N-[2-(1-but-3-enoylpiperidin-4-yl)pyrazol-3-yl]-3-phenoxypropanamide](/img/structure/B4881651.png)
![1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B4881662.png)
![1,3,8,10-tetramethyl-5,12-diphenyl-7,14-dioxa-4,5,11,12-tetrazatetracyclo[6.6.1.02,6.09,13]pentadeca-2(6),3,9(13),10-tetraene](/img/structure/B4881664.png)
![(5E)-5-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4881665.png)
![N,N-dibutyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4881670.png)
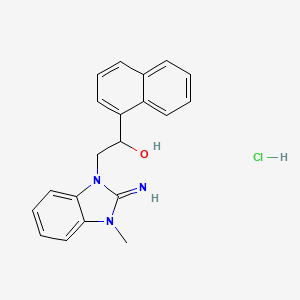
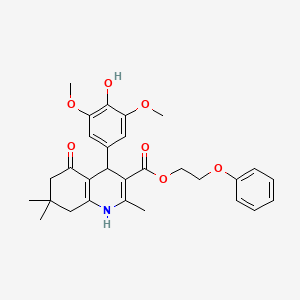
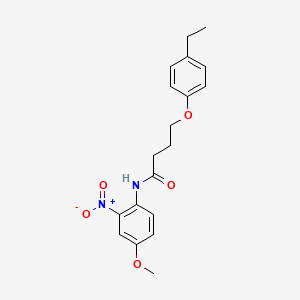
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B4881694.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4881696.png)
![4-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]morpholine](/img/structure/B4881707.png)
![4-[[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]methyl]morpholine](/img/structure/B4881721.png)
